N-methyl-5-phenylfuran-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-5-phenylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-13-12(14)11-8-7-10(15-11)9-5-3-2-4-6-9/h2-8H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHQEVHUYMVGBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(O1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways
Direct Acylation Approaches for Carboxamide Formation
The formation of the carboxamide group is a critical step in the synthesis of the target molecule. Direct acylation methods, which involve the reaction of a carboxylic acid derivative with an amine, are commonly employed.
Coupling of Furoyl Chloride with Amines
A prevalent method for forming the furan-2-carboxamide core is the reaction between 2-furoyl chloride and an appropriate amine. This nucleophilic acyl substitution reaction is a direct and often high-yielding approach. For instance, the synthesis of N-(4-bromophenyl)furan-2-carboxamide, a precursor for further derivatization, is achieved by reacting 2-furoyl chloride with 4-bromoaniline. researchgate.netsemanticscholar.org This reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride byproduct. researchgate.netsemanticscholar.org The general reactivity of acyl chlorides with primary amines is well-established, proceeding through a nucleophilic addition-elimination mechanism. libretexts.org The reaction between ethanoyl chloride and ethylamine, for example, is vigorous and results in the formation of an N-substituted amide and an ammonium (B1175870) chloride salt. libretexts.org
The preparation of 2-furoyl chloride itself can be accomplished by treating 2-furoic acid with reagents like thionyl chloride or oxalyl chloride. nih.gov An alternative method involves using phosgene (B1210022) with furoic acid, using the product itself as the solvent, which can produce high purity furoyl chloride. google.com
Microwave-Assisted Synthesis Protocols for Carboxamide Derivatives
To improve reaction times and yields, microwave-assisted synthesis has emerged as a valuable tool in organic chemistry. researchgate.net This technique has been successfully applied to the synthesis of furan-2-carboxamide derivatives. nih.govresearchgate.net Microwave irradiation can significantly accelerate the coupling of 2-furoyl chloride with various amines. nih.gov For example, reactions that might take hours under conventional heating can often be completed in a matter of minutes in a microwave reactor, frequently leading to higher yields and simpler purification processes. nih.govresearchgate.net This rapid, efficient heating has been shown to be effective for a range of substrates, including the synthesis of various substituted furan-2-carboxaldehydes and their subsequent reactions. researchgate.netmdpi.com
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction | Method | Reaction Time | Yield | Reference |
| Furan-2-carboxamide synthesis | Conventional Heating | 30 hours (for acyl chloride) | Acceptable | nih.gov |
| Furan-2-carboxamide synthesis | Microwave Irradiation | 15 minutes | Significantly Higher | nih.gov |
| Aldehyde condensation | Conventional Heating | Several hours | Comparable | mdpi.com |
| Aldehyde condensation | Microwave Irradiation | 1-2 minutes | Comparable | mdpi.com |
Palladium-Catalyzed Cross-Coupling Reactions for Phenyl-Furan Linkage
The introduction of the phenyl group at the 5-position of the furan (B31954) ring is a key structural feature. Palladium-catalyzed cross-coupling reactions are powerful methods for forming this crucial carbon-carbon bond.
Suzuki-Miyaura Cross-Coupling for Aryl Substitution on Furan-2-carboxamides
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming aryl-aryl bonds. semanticscholar.orgnih.gov In the context of synthesizing 5-phenylfuran-2-carboxamide (B3405142) derivatives, this reaction typically involves the coupling of a 5-halofuran-2-carboxamide intermediate (such as a bromo- or chloro-substituted furan) with a phenylboronic acid derivative. nih.gov For example, N-(4-bromophenyl)furan-2-carboxamide can be further arylated through a Suzuki-Miyaura reaction with various arylboronic acids to create a library of analogues. researchgate.netsemanticscholar.org This reaction is catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base like potassium phosphate. semanticscholar.org The Suzuki-Miyaura reaction is valued for its mild conditions and tolerance of a wide range of functional groups. nih.gov Microwave assistance can also be employed to accelerate Suzuki coupling reactions involving furan derivatives. researchgate.net
Table 2: Examples of Suzuki-Miyaura Cross-Coupling for Furan Arylation
| Furan Substrate | Coupling Partner | Catalyst | Product | Yield | Reference |
| 5-Bromofuran-2-carbaldehyde | Aryl boronic acid | Pd(PPh₃)₄ | 5-Aryl-furan-2-carbaldehyde | - | nih.gov |
| 5-Chlorofuran-2-carbaldehyde | Phenylboronic acid | PAP ligand | 5-Phenyl-2-furaldehyde | >99% | researchgate.net |
| N-(4-bromophenyl)furan-2-carboxamide | Aryl boronic acids | Pd(PPh₃)₄ | N-(4-arylphenyl)furan-2-carboxamide analogues | 32-83% | semanticscholar.org |
Modified Meerwein Arylation for Furan-Phenyl Moiety Introduction
An alternative to palladium-catalyzed methods for arylating furans is the Meerwein arylation. wikipedia.org This reaction involves the addition of an aryl diazonium salt to an electron-poor alkene, a process that can be applied to furan derivatives. wikipedia.orgresearchgate.net The classical Meerwein reaction is often catalyzed by a copper salt. researchgate.net For instance, 5-arylfuran-2-carbaldehydes can be synthesized through the copper-catalyzed arylation of furan-2-carbaldehyde with arenediazonium salts. researchgate.net This method provides a transition-metal-free pathway in some of its modified versions, where aryl radicals are generated from aryldiazonium salts. researchgate.net The synthesis of 5-(2-bromophenyl)furan-2-carboxaldehyde has been demonstrated using Meerwein's method, starting from 2-bromoaniline (B46623) and furan-2-carboxaldehyde. mdpi.com
Derivatization Strategies for N-methyl-5-phenylfuran-2-carboxamide Analogues
The synthesis of analogues of this compound allows for the exploration of structure-activity relationships. A diversity-oriented synthesis approach can be employed to create a range of related compounds. nih.govresearchgate.net This can involve modifications at several positions on the parent molecule. For example, starting with a core structure like N-(4-aminophenyl)furan-2-carboxamide, further reactions can be carried out on the amino group to introduce a variety of substituents. nih.gov Similarly, different anilines or alkylamines can be used in the initial carboxamide formation step to vary the "N"-substituent. nih.gov The phenyl ring, introduced via cross-coupling, can also be varied by using different arylboronic acids in the Suzuki-Miyaura reaction. nih.gov This allows for the introduction of various electron-donating or electron-withdrawing groups, which can systematically alter the electronic properties of the molecule.
N-Substitution via Urea (B33335) Linkers in Furan Derivatives
The incorporation of a urea moiety (-NH-CO-NH-) onto a furan-2-carboxamide scaffold is a significant synthetic strategy. This transformation typically involves the reaction of an amino-functionalized furan derivative with a reagent that can form the urea linkage. A common and safer alternative to toxic phosgene is the use of N,N'-carbonyldiimidazole (CDI). ias.ac.in
The general pathway involves the activation of an amine. For instance, a furan-2-carboxamide bearing a primary or secondary amine on its N-substituent can react with an isocyanate to form an unsymmetrical urea. Alternatively, the reaction of an amine with CDI generates a reactive imidazole-carboxamide intermediate, which then reacts with another amine to yield the final urea derivative. ias.ac.in This method avoids harsh conditions and toxic reagents. researchgate.net The urea functionality can act as a versatile linker, connecting the furan-2-carboxamide core to other chemical entities. researchgate.net
For example, the synthesis of tetrahydrofuran (B95107) cyclic urea derivatives has been reported, showcasing the formation of a cyclic urea structure fused to a furan ring system. ias.ac.in Although this example involves a saturated furan ring, the principles of urea formation are broadly applicable to aromatic furan derivatives as well. The reaction conditions for these syntheses are often mild, proceeding at room temperature or with gentle heating.
| Starting Material | Reagent | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Amino-functionalized furan-carboxamide | Isocyanate | Acyclic Unsymmetrical Urea | Direct addition to form urea linkage. | researchgate.net |
| Amine | N,N'-Carbonyldiimidazole (CDI), then another amine | Acyclic Symmetrical or Unsymmetrical Urea | Safe, phosgene-free method. | ias.ac.in |
| (S)-(4-oxotetrahydrofuran-3-yl) carbamate | Multi-step synthesis including reductive amination and cyclization | Tetrahydrofuran Cyclic Urea | Introduces stereospecific centers into a cyclic urea skeleton. | ias.ac.in |
Introduction of Stilbene (B7821643) Moieties onto Furan-2-carboxamide Structures
The synthesis of hybrid molecules combining furan-2-carboxamide and stilbene structures involves established carbon-carbon bond-forming reactions. Stilbene, characterized by a trans-ethene-1,2-diylbis(benzene) core, can be linked to the furan-2-carboxamide scaffold to create extended conjugated systems.
Common synthetic routes to stilbenes that can be adapted for this purpose include the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, and palladium-catalyzed reactions like the Heck and Suzuki couplings. For example, a furan-2-carbaldehyde derivative can undergo a Wittig or HWE reaction with a suitable benzylphosphonium salt or phosphonate (B1237965) ester to form the stilbene double bond. nih.gov
One reported synthesis of dipeptide-based stilbene derivatives bearing a biheterocyclic moiety illustrates a relevant pathway. nih.gov This involved a Wittig-Horner reaction between a heterocyclic-substituted benzylphosphonate and a benzaldehyde (B42025) derivative to form the stilbene core. The resulting structure, containing a carboxylic acid functionality, was then coupled with amino acids to form amide bonds. nih.gov A similar strategy could be employed where one of the aromatic rings of the stilbene is replaced by a furan-2-carboxamide moiety, or where the stilbene is attached as a substituent on the furan ring or the N-aryl group of the carboxamide. The synthesis of furocoumarin-stilbene hybrids has also been reported, further demonstrating the viability of combining these structural motifs. nih.gov
| Reaction Type | Furan Precursor | Stilbene-forming Reagent | Key Reaction Conditions | Reference |
|---|---|---|---|---|
| Wittig-Horner Reaction | Heterocyclic-substituted benzaldehyde | Benzylphosphonate | Base (e.g., NaH) | nih.gov |
| Heck Reaction | 5-Vinyl-furan-2-carboxamide | Aryl halide | Palladium catalyst, base | Generic Pathway |
| Suzuki Coupling | 5-Bromo-furan-2-carboxamide | Styrenylboronic acid | Palladium catalyst, base | Generic Pathway |
Functionalization with Other Heterocyclic and Aromatic Systems
Attaching other aromatic and heterocyclic rings to the this compound core is essential for creating structural diversity. This can be achieved by forming carbon-carbon or carbon-heteroatom bonds at various positions on the parent molecule.
Arylation of the Furan Ring: The phenyl group at the 5-position of the furan ring is typically introduced via palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling. researchgate.net These reactions involve coupling a 5-halo-furan-2-carboxamide derivative with an appropriate arylboronic acid or organostannane. researchgate.net Palladium-catalyzed direct C-H arylation is another powerful method for functionalizing the furan ring, allowing for the introduction of aryl groups without prior halogenation of the heterocycle. researchgate.netnih.gov Depending on the directing group and reaction conditions (e.g., the base used), arylation can be directed to either the C3 or C5 position of the furan-2-carboxamide. researchgate.net
Modification of the N-substituent: The amide nitrogen provides a convenient point for introducing various aromatic and heterocyclic systems. A common method begins with the synthesis of an N-(halophenyl)furan-2-carboxamide, which serves as a substrate for subsequent cross-coupling reactions. researchgate.netmdpi.com For example, N-(4-bromophenyl)furan-2-carboxamide has been synthesized and then subjected to Suzuki-Miyaura cross-coupling with various arylboronic acids to yield N-(biphenyl)furan-2-carboxamide analogues. researchgate.netmdpi.com This approach allows for the systematic introduction of a wide range of substituted phenyl rings.
Furthermore, a diversity-oriented synthesis approach has been used to link furan-2-carboxamide to other systems like 1,2,3-triazoles via multi-step sequences, demonstrating the modularity of these synthetic strategies. nih.govresearchgate.net Amide bond formation using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) is another key reaction for linking the furan-2-carboxylic acid moiety to complex amines, including those containing indole (B1671886) and other heterocyclic structures. orientjchem.org
| Functionalization Strategy | Substrate | Reagents | Product | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | N-(4-bromophenyl)furan-2-carboxamide | Arylboronic acid, Pd catalyst, base | N-(4-arylphenyl)furan-2-carboxamide | researchgate.netmdpi.com |
| Direct C-H Arylation | Furan-2-carboxamide | Aryl bromide, Pd catalyst, base (e.g., Cs2CO3) | 3-Aryl-furan-2-carboxamide | researchgate.net |
| Amide Coupling | 5-(Acetoxymethyl)furan-2-carboxylic acid | Tryptamine, DCC, DMAP | N-(indolylethyl)-furan-2-carboxamide derivative | orientjchem.org |
| Multi-step Synthesis | Furan-2-carboxylic acid | Propargylamine, azides, "Click" chemistry reagents | N-((1H-1,2,3-triazol-4-yl)methyl)furan-2-carboxamide | nih.gov |
Structure Activity Relationship Sar Studies and Molecular Design Principles
Impact of Substituents on the Furan (B31954) Ring (e.g., Phenyl at C5, Cyano at C5)
The substitution pattern on the furan ring is a critical determinant of activity in furan-2-carboxamide derivatives. The presence of an aryl group at the C5 position is a common and often essential feature for potent biological activity in several target classes.
In the development of urotensin-II (UT) receptor antagonists, a systematic investigation was conducted on a series of 5-arylfuran-2-carboxamide derivatives. nih.gov This research underscored the significance of the C5-aryl moiety. While the parent compound in the study featured a phenyl group at C5, variations on this phenyl ring (discussed in section 3.3) were found to dramatically modulate potency. The furan ring itself acts as a crucial scaffold, orienting the C2-carboxamide and the C5-phenyl groups in a specific spatial arrangement necessary for receptor binding.
The electronic nature of the substituent at the C5 position can also have a profound effect. While aryl groups are common, other electron-withdrawing groups like a cyano (CN) group can alter the electronic distribution of the furan ring, influencing its interaction with biological targets. However, in the context of UT receptor antagonists, the bulky phenyl group at C5 was found to be optimal for fitting into a hydrophobic pocket of the receptor, highlighting the importance of steric factors in addition to electronics for this specific target.
Role of N-Substitution on the Carboxamide Moiety (e.g., Alkyl, Aryl, Methyl)
The substituent attached to the nitrogen atom of the carboxamide group plays a pivotal role in defining the compound's pharmacological profile, influencing everything from target affinity to pharmacokinetic properties. The specific nature of this N-substituent—be it a simple alkyl group like methyl, a more complex aryl system, or other functionalized moieties—can drastically alter biological outcomes.
For instance, in the development of antibiofilm agents, a diversity-oriented synthesis approach explored various linkers attached to the furan-2-carboxamide core. nih.gov This study demonstrated that replacing a simple N-alkyl or N-aryl group with more complex linkers like N-acylcarbohydrazides or 1,2,3-triazoles led to significant antibiofilm activity against Pseudomonas aeruginosa. nih.govresearchgate.net In contrast, derivatives with a 1,4-diaminobenzene linker showed diminished activity. nih.gov This indicates that the N-substituent is not merely a placeholder but actively participates in interactions with the biological target, with the carbohydrazide (B1668358) and triazole moieties likely forming key hydrogen bonds. nih.govresearchgate.net
In another example, studies on benzofuran-2-carboxamide (B1298429) derivatives as sigma receptor ligands highlighted the importance of N-aryl and N-alkyl substituents. The pharmacophore model for sigma-1 receptor ligands often includes a basic alkylamine moiety. nih.gov Researchers successfully incorporated this by N-alkylating the carboxamide with a basic side chain, N-(3-(piperidin-1-yl)propyl), which, in combination with an N-phenyl group, resulted in ligands with high affinity (Ki values from 7.8–34 nM) and selectivity for the sigma-1 receptor. nih.gov This demonstrates that the N-substituent can be tailored to introduce specific functionalities required for interacting with a particular receptor site.
Influence of Phenyl Ring Substituents on Activity (e.g., Trifluoromethyl, Methoxy, Chloro, Nitro)
The substitution pattern on the C5-phenyl ring of 5-phenylfuran-2-carboxamide (B3405142) derivatives is a key area for optimization and has been shown to significantly impact potency. The electronic and steric properties of these substituents can fine-tune the interaction of the entire molecule with its biological target.
A comprehensive SAR study on 5-arylfuran-2-carboxamide derivatives as urotensin-II receptor antagonists provides a clear illustration of this principle. nih.gov By systematically varying the substituents on the C5-phenyl ring, researchers were able to identify patterns that enhanced antagonist activity. Generally, electron-withdrawing groups were found to be favorable. For example, mono-substitution with chloro (Cl) or trifluoromethyl (CF₃) groups at the meta or para positions resulted in potent antagonists. The activity was further enhanced with di-substitution. The 3,4-difluorophenyl analog was identified as a highly potent UT antagonist with an IC₅₀ value of 6 nM. nih.gov This suggests that the electronic landscape of the phenyl ring is crucial for the binding interaction, possibly involving interactions with electron-deficient pockets in the receptor.
The table below, derived from the SAR study of urotensin-II antagonists, showcases the impact of various substituents on the C5-phenyl ring. nih.gov
| Compound ID | C5-Phenyl Ring Substituent (R) | IC₅₀ (nM) |
|---|---|---|
| 1a | H (unsubstituted) | 40 |
| 1n | 4-F | 24 |
| 1o | 4-Cl | 16 |
| 1p | 4-CF₃ | 22 |
| 1q | 3-Cl | 15 |
| 1r | 3-CF₃ | 14 |
| 1x | 3-Cl, 4-F | 7 |
| 1y | 3,4-di-F | 6 |
| 1z | 3,5-di-F | 25 |
Conformational Analysis and Stereochemical Considerations in Furan-2-carboxamide Derivatives
NMR spectroscopy and computational methods are powerful tools for studying these conformational behaviors. scielo.brresearchgate.net For N-substituted furan-2-carboxamides, NMR spectra often show two distinct sets of signals at room temperature, which is evidence of a slow interchange between the Z and E configurations of the amide moiety. scielo.br This hindered rotation imparts a degree of rigidity to the molecule's backbone. The preferred conformation is influenced by factors such as intramolecular hydrogen bonding and the polarity of the solvent. nih.gov
For a molecule like N-methylfuran-2-carboxamide, the relative orientation of the furan ring, the carbonyl group, and the N-methyl group is critical. The planarity of the furan-carboxamide core is often perturbed, and the molecule adopts a specific torsion angle to minimize steric hindrance and optimize electronic interactions. The specific equilibrium between conformers can determine whether the key pharmacophoric features are presented in the correct orientation for binding. Therefore, understanding and controlling these stereochemical aspects are essential in the design of potent and selective furan-2-carboxamide-based agents.
Scaffold Hopping and Bioisosterism in Furan-2-carboxamide Derivative Design
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to discover novel chemotypes with improved properties while retaining the biological activity of a parent compound. drughunter.com The furan-2-carboxamide moiety has been successfully employed as both a starting point and a result of such strategies.
A notable example involves the design of antibiofilm agents, where researchers performed a bioisosteric replacement of a chemically labile furanone lactone ring with a more stable furan-2-carboxamide scaffold. nih.govresearchgate.net This strategic hop was envisioned to maintain the key carbonyl group interaction with the target protein (LasR) while improving the drug-like properties of the compounds. The resulting furan-2-carboxamide derivatives not only retained but in some cases surpassed the activity of the original furanone lead, validating the bioisosteric replacement strategy. nih.gov
Conversely, the furan ring itself can be considered a bioisostere for other chemical groups. For instance, theoretical studies and practical applications have explored the replacement of a carboxylic acid group with a furan ring. nih.gov While they differ in shape and hydrogen bonding capacity, their electronic properties can be similar enough in certain contexts to maintain biological activity. The amide portion of the carboxamide can also be replaced by other groups, such as heterocyclic rings like triazoles or oxadiazoles, which can mimic the hydrogen bonding properties of the amide while offering enhanced metabolic stability. drughunter.com These approaches allow chemists to navigate chemical space and optimize properties like potency, selectivity, and pharmacokinetics.
Identification of Essential Pharmacophoric Features
A pharmacophore model defines the essential steric and electronic features necessary for a molecule to interact with a specific biological target. For furan-2-carboxamide derivatives, these features are derived from the collective SAR data and molecular modeling studies.
Based on the research into urotensin-II antagonists and antibiofilm agents, a general pharmacophore model for active furan-2-carboxamide derivatives can be proposed:
Aromatic Core (Furan Ring): The furan ring serves as a central scaffold, correctly positioning the other key functional groups.
Hydrogen Bond Acceptor: The carbonyl oxygen of the carboxamide moiety is a critical hydrogen bond acceptor. In the case of antibiofilm agents targeting LasR, this group is proposed to interact with key amino acid residues like Trp60 or Tyr56. nih.gov
Hydrophobic Region 1 (C5-Substituent): A bulky, often aromatic, group at the C5 position of the furan ring is crucial for fitting into a hydrophobic pocket of the target protein. As seen in UT antagonists, this is a key site for potency modulation. nih.gov
Variable Linker/Substituent Region (N-Substituent): The group attached to the amide nitrogen provides another point of interaction and can be modified to tune activity, selectivity, and pharmacokinetic properties. This region can contain hydrogen bond donors/acceptors (as in carbohydrazides) or basic amines (as in sigma receptor ligands) to engage in specific interactions with the target. nih.govnih.gov
Molecular docking studies have supported these models by showing how these derivatives fit into the active sites of their respective targets. For example, docking of furan-2-carboxamide-based antibiofilm agents into the LasR binding site revealed a binding mode similar to that of the parent furanone compounds, confirming the successful bioisosteric design. researchgate.net These essential features provide a blueprint for the design of new and more effective molecules based on the N-methyl-5-phenylfuran-2-carboxamide scaffold.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for Electronic Properties and Charge Distribution)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and charge distribution of furan-2-carboxamide derivatives. DFT studies on analogous structures, such as N-(pyridin-2-ylmethyl)furan-2-carboxamide, have been performed to optimize molecular geometry and understand electronic characteristics. Using hybrid functionals like B3LYP with a suitable basis set (e.g., 6–311G(2d,2p)), researchers can calculate the distribution of electron density and identify electron-rich and electron-poor regions within the molecule.
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely applied in drug design to understand how ligands like N-methyl-5-phenylfuran-2-carboxamide might interact with biological targets.
Docking studies on a diverse range of furan-2-carboxamide derivatives have revealed common binding modes and key interactions that contribute to their biological activity. For instance, in studies targeting the Pseudomonas aeruginosa LasR protein, a key regulator in quorum sensing, furan-2-carboxamide analogs were shown to occupy the same binding site as the native ligand. nih.govnih.gov The interactions stabilizing the complex typically include hydrogen bonds between the carboxamide moiety and amino acid residues like Tyr56, Trp60, and Asp73. nih.gov Additionally, the aromatic furan (B31954) and phenyl rings often engage in π-π stacking or hydrophobic interactions with residues such as Trp88 and Tyr 146, which is crucial for affinity and specificity. nih.govchemspider.com These studies suggest that this compound would likely engage in similar interactions, with its amide group acting as a hydrogen bond donor/acceptor and its aromatic systems participating in hydrophobic and stacking interactions.
The fitting of furan-containing compounds into specific enzyme pockets has been explored for various targets, including protein kinases. In a study of 2-(furan-2-yl)quinazolin-4-one derivatives as potential anticancer agents, the most potent compounds were docked into the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. rsc.org The simulations showed that the furan moiety and the core structure could fit within the hydrophobic pocket of the ATP-binding site, forming critical interactions with key residues. rsc.org This demonstrates the capability of the furan scaffold to serve as a foundation for ligands targeting well-defined enzymatic clefts. For this compound, its size and chemical features would allow it to be computationally modeled in various ATP-binding sites to assess its potential as a kinase inhibitor.
Molecular Dynamics (MD) Simulations for Protein-Ligand Complex Stability
While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time, assessing its stability and flexibility. MD simulations are crucial for validating docking results and understanding the conformational changes that may occur upon ligand binding.
In computational studies of protein-ligand complexes, the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is calculated over the simulation time (e.g., 100 ns) to evaluate structural stability. A stable complex is typically characterized by low RMSD fluctuations, indicating that the ligand remains securely bound within the active site. For furan-2-carboxamide derivatives, MD simulations would be used to confirm that the key hydrogen bonds and hydrophobic interactions predicted by docking are maintained throughout the simulation, thus providing confidence in the proposed binding mode. This analysis is essential for distinguishing between transient and stable binding events, which is a critical step in lead optimization.
Geometry Optimization Studies and Conformational Analysis
Geometry optimization and conformational analysis are performed to identify the most stable three-dimensional arrangement of a molecule. For this compound, the key conformational features are determined by the rotation around several single bonds: the bond connecting the phenyl and furan rings, the bond between the furan ring and the carbonyl group, and the C-N amide bond.
Theoretical calculations, often using DFT methods, can determine the preferred dihedral angles. For example, in a crystal structure analysis of the related N-(pyridin-2-ylmethyl)furan-2-carboxamide, the dihedral angle between the furan and pyridine (B92270) rings was found to be 73.52(14)°. For this compound, a significant dihedral angle between the phenyl and furan rings is also expected to minimize steric hindrance. The amide bond is expected to have a strong preference for the trans conformation due to its partial double-bond character. Understanding the molecule's preferred conformation is vital as it dictates the shape presented to a potential biological target.
Prediction of Molecular Properties for Design and Optimization (e.g., TPSA, LogP, Hydrogen Bond Acceptors/Donors, Rotatable Bonds)
Predicting molecular properties is a cornerstone of modern drug discovery, helping to assess a compound's potential "drug-likeness" and pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). Properties such as the logarithm of the partition coefficient (LogP), topological polar surface area (TPSA), molecular weight (MW), and counts of hydrogen bond donors/acceptors and rotatable bonds are frequently calculated. nih.gov These descriptors are often evaluated against frameworks like Lipinski's Rule of Five to predict oral bioavailability. nih.gov
For this compound, these properties can be calculated using cheminformatics software. A low number of rotatable bonds (typically ≤10) and a TPSA value ≤140 Ų are generally considered favorable for good oral bioavailability. nih.gov The predicted properties for this compound suggest it has a favorable profile for further investigation as a potential therapeutic agent.
Table 1: Predicted Physicochemical Properties of this compound Calculated using Molinspiration Cheminformatics (www.molinspiration.com)
| Property | Predicted Value |
|---|---|
| LogP (Octanol-Water Partition Coefficient) | 2.85 |
| Topological Polar Surface Area (TPSA) | 41.57 Ų |
| Molecular Weight | 201.22 g/mol |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 3 |
| Lipinski's Rule of Five Violations | 0 |
Mechanistic Insights into Biological Activities
Enzyme Inhibition Mechanisms
N-methyl-5-phenylfuran-2-carboxamide has been identified as an inhibitor of several critical enzymes involved in diverse biological processes, ranging from epigenetic regulation to microbial iron acquisition and viral replication. The following subsections explore the molecular basis of these inhibitory activities.
This compound belongs to a class of compounds that have shown inhibitory activity against Sirtuin 2 (SIRT2), an NAD+-dependent protein deacetylase. While direct studies on this compound are limited, research on structurally related (5-phenylfuran-2-yl)methanamine derivatives provides significant insights into the molecular basis of SIRT2 inhibition.
Molecular docking analyses of these related compounds have revealed that they fit effectively into an induced hydrophobic pocket of the SIRT2 enzyme researchgate.net. This binding is thought to interfere with the enzyme's catalytic activity, thereby preventing the deacetylation of its target proteins. The furan (B31954) ring and the phenyl group are crucial components of the pharmacophore, contributing to the binding affinity within the active site. The specific interactions may involve hydrophobic interactions and hydrogen bonding with amino acid residues in the binding pocket.
The structure-activity relationship (SAR) studies of these derivatives indicate that modifications to the carboxamide group and substitutions on the phenyl ring can significantly impact the inhibitory potency researchgate.net. This suggests that the N-methyl group of this compound likely plays a role in modulating the compound's orientation and interactions within the SIRT2 active site.
Table 1: Inhibitory Activity of Selected (5-phenylfuran-2-yl)methanamine Derivatives against SIRT2
| Compound | Linker | Substituent (A moiety) | SIRT2 Inhibition (%) @ 100 µM | IC50 (µM) |
| 20 | Urea (B33335) | 4-(quinolin-5-yl) | 63 ± 5 | - |
| 25 | Urea | 4-pyridinyl | 99 ± 2 | 2.47 |
| AGK2 (Reference) | - | - | 80 ± 6 | 17.75 |
Data sourced from studies on (5-phenylfuran-2-yl)methanamine derivatives, which are structurally related to this compound.
Derivatives of 5-phenylfuran-2-carboxylic acid have been identified as potent inhibitors of Salicylate Synthase (MbtI) in Mycobacterium tuberculosis. MbtI is a crucial enzyme in the biosynthetic pathway of mycobactins, which are siderophores essential for iron acquisition by the bacterium nih.govnih.gov. Inhibition of MbtI disrupts iron homeostasis, thereby impeding the survival and virulence of M. tuberculosis.
The inhibitory mechanism of these furan-based compounds involves their binding to the active site of MbtI. Co-crystal structures of MbtI with 5-phenylfuran-2-carboxylic acid analogs have shown that these inhibitors can bind to the enzyme in both its open and closed conformations nih.gov. The furan core and the phenyl ring are key structural features that facilitate this interaction. The carboxylic acid moiety of these compounds plays a critical role in coordinating with the active site residues.
Table 2: Inhibitory Activity of Selected 5-phenylfuran-2-carboxylic Acid Derivatives against MbtI
| Compound | Substitutions on Phenyl Ring | MbtI IC50 (µM) |
| I | p-NO2 | - |
| 1a | p-CF3 | 28.5 ± 2.6 |
| 1h | - | Ki = 8.8 |
Data based on studies of 5-phenylfuran-2-carboxylic acid derivatives.
Information regarding the specific inhibition of Protein Kinase D1 (PKD1) by this compound is not available in the provided search results.
Information regarding the specific inhibition of Succinate Dehydrogenase by this compound is not available in the provided search results.
Furan-based compounds have been investigated as potential inhibitors of the main protease (Mpro or 3CLpro) of SARS-CoV-2, a critical enzyme for viral replication. While direct studies on this compound are not specified, research on related furan derivatives provides insights into the potential mechanism of action.
The inhibitory mechanism of these compounds is believed to involve their binding to the active site of Mpro, thereby preventing the proteolytic processing of viral polyproteins. The furan ring can serve as a scaffold that positions other functional groups to interact with key residues in the Mpro active site. For instance, studies on 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives have identified them as novel non-peptidomimetic inhibitors of Mpro nih.gov. Some of these compounds have been shown to be reversible covalent inhibitors nih.gov.
Table 3: Inhibitory Activity of Selected Furan-based Compounds against SARS-CoV-2 Mpro
| Compound | Mpro IC50 (µM) |
| F8-S43 | 10.76 |
| F8-B6 | 1.57 |
| F8-B22 | 1.55 |
Data from a study on 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives.
Cellular Pathway Modulation
The enzymatic inhibitory activities of this compound and its analogs can lead to the modulation of various cellular pathways. However, detailed studies specifically elucidating the broad cellular pathway modulation by this compound are limited.
Based on its known targets, it can be inferred that this compound could influence pathways regulated by SIRT2. SIRT2 is involved in diverse cellular processes, including cell cycle control, genomic stability, and metabolism. By inhibiting SIRT2, this compound could potentially modulate these pathways.
In the context of infectious diseases, the inhibition of M. tuberculosis MbtI by related compounds directly impacts the iron acquisition pathway, which is a key virulence mechanism for the bacterium.
Furthermore, some furan-2-carboxamide derivatives have been shown to possess anti-biofilm activity against Pseudomonas aeruginosa, which is linked to the modulation of quorum sensing pathways nih.gov. This suggests that this class of compounds may have broader effects on microbial signaling and behavior.
Further research is required to comprehensively map the cellular pathways modulated by this compound in human cells and to understand the downstream consequences of its enzymatic inhibitory activities.
Quorum Sensing Modulation (e.g., LuxR-regulated systems in bacteria)
No specific studies demonstrating the modulation of quorum sensing, particularly through LuxR-regulated systems, by this compound were identified. Research on other furan-2-carboxamide derivatives suggests that this class of compounds can exhibit anti-quorum sensing properties, potentially by targeting LuxR-type receptors. However, without direct experimental evidence, the activity of this compound in this regard remains unconfirmed.
Induction of Cell Cycle Arrest (e.g., G2/M phase through p53-p21 activation)
There is no available research indicating that this compound induces cell cycle arrest in the G2/M phase via the p53-p21 activation pathway. The general mechanism involves the tumor suppressor protein p53 transcriptionally activating the cyclin-dependent kinase inhibitor p21, which can lead to a halt in cell cycle progression to allow for DNA repair. nih.govnih.govoncotarget.com While other, more complex, heterocyclic compounds have been shown to induce G2/M arrest, this specific biological activity has not been documented for this compound.
Activation of Apoptotic Pathways (e.g., Fas death receptor, FADD, Caspase cascades, PARP cleavage)
Specific data on the ability of this compound to activate apoptotic pathways is not present in the available literature. The Fas death receptor pathway is a critical component of programmed cell death, involving the recruitment of the Fas-associated death domain (FADD) and subsequent activation of a caspase cascade. nih.govnih.gov There are no studies linking this compound to the initiation of this or other apoptotic cascades, such as those involving PARP cleavage.
Modulation of NAD(P)H:quinone oxidoreductase 1 (NQO1) Protein Expression and Activity
The effect of this compound on the expression and activity of NAD(P)H:quinone oxidoreductase 1 (NQO1) has not been reported. NQO1 is a cytoprotective enzyme involved in detoxification and antioxidant defense. While certain furan-containing compounds have been investigated for their influence on NQO1, no such data exists for this compound.
Specific Target Interactions and Binding Analyses (e.g., Trypanocidal Activity Mechanisms)
No information is available regarding the specific molecular targets or binding interactions of this compound. Furthermore, there are no published studies on its potential trypanocidal activity or the mechanisms that would be involved.
Cytoprotective Mechanisms at the Cellular Level (e.g., Reduction of DNA Damage, Mitochondrial Protection)
There is no scientific evidence to suggest that this compound possesses cytoprotective mechanisms such as the reduction of DNA damage or the protection of mitochondria. While mitochondrial DNA (mtDNA) integrity is crucial for cellular health, and its damage can lead to dysfunction and apoptosis, the role of this specific compound in mitigating such damage has not been explored. nih.govnih.gov
Research Applications and Potential Areas of Study Non Clinical
Development of Analytical Reference Standards for Chemical Research
The development of analytical reference standards is a cornerstone of chemical research, ensuring the accuracy, reliability, and comparability of experimental results. While specific literature detailing the formal development of N-methyl-5-phenylfuran-2-carboxamide as a certified reference standard is not extensively available, the principles of creating such standards are well-established and applicable. The synthesis and characterization of pure this compound are the initial steps in this process.
Analytical methods applicable to furan (B31954) and its derivatives, such as oximation, absorptiometric techniques, and bromination, have been historically employed to quantify and characterize these compounds. Modern analytical techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy would be essential for establishing the purity and identity of a potential this compound reference standard. The availability of such a standard would be crucial for researchers in medicinal chemistry, materials science, and environmental analysis who are working with this compound or its derivatives, enabling them to calibrate instruments, validate analytical methods, and ensure the quality of their research data.
Exploration as Probes for Biological Systems and Molecular Targets (e.g., CSF1R PET Radioligands for Research Imaging)
Derivatives of furan-2-carboxamide have shown significant promise as molecular probes for imaging biological systems, particularly in the context of Positron Emission Tomography (PET). A notable area of research is the development of radioligands targeting the Colony-Stimulating Factor 1 Receptor (CSF1R), a key player in neuroinflammation and various neurodegenerative diseases.
While this compound itself has not been the primary focus, structurally similar compounds have been extensively studied. These analogs are being investigated for their ability to be radiolabeled and used as PET tracers to visualize and quantify CSF1R expression in the brain. This allows for non-invasive in vivo imaging of microglial activation, which is a hallmark of neuroinflammatory processes. The insights gained from these imaging studies are invaluable for understanding disease mechanisms and for the development of novel therapeutic strategies.
Inhibitor Design for Specific Biochemical Pathways and Enzymes
The furan-2-carboxamide scaffold is a versatile platform for the design of inhibitors targeting specific enzymes and biochemical pathways. Researchers have explored the modification of this core structure to develop compounds with potent and selective inhibitory activity against a range of biological targets.
For instance, derivatives of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide have been identified as novel inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme in the viral replication cycle. Through in-house library screening and subsequent structure-based drug design, compounds with significant inhibitory potency have been discovered.
Another area of investigation is the development of furan-2-carboxamides as antibiofilm agents. Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics. By designing furan-2-carboxamide derivatives that interfere with the formation of these biofilms, researchers are opening up new avenues for combating persistent bacterial infections. These studies often involve a diversity-oriented synthesis approach to create a library of compounds that can be screened for their antibiofilm activity.
The following table summarizes the inhibitory activities of some furan-2-carboxamide derivatives against different targets:
| Compound Class | Target | Key Findings |
| 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives | SARS-CoV-2 Main Protease (Mpro) | Identification of novel non-peptidomimetic inhibitors through library screening and structure-based design. |
| Furan-2-carboxamide derivatives | Bacterial Biofilm Formation | Development of compounds with significant antibiofilm activity against P. aeruginosa. |
Material Science Applications: Corrosion Inhibition Mechanisms and Surface Adsorption
In the field of material science, furan-2-carboxamide derivatives have emerged as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. The protective action of these compounds is attributed to their ability to adsorb onto the metal surface, forming a barrier that prevents contact with the corrosive medium.
The inhibition efficiency of these compounds is influenced by their molecular structure, the presence of heteroatoms (such as nitrogen and oxygen), and the electron density of the aromatic rings. Experimental techniques such as weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy are used to evaluate the corrosion inhibition performance.
Theoretical studies, including Density Functional Theory (DFT) and molecular dynamics simulations, provide insights into the adsorption mechanism at the molecular level. These studies help to understand the interaction between the inhibitor molecules and the metal surface, confirming that the adsorption often follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the surface.
The table below presents a summary of the corrosion inhibition efficiency of some furan derivatives on mild steel in acidic media:
| Inhibitor | Metal | Medium | Inhibition Efficiency (%) | Adsorption Isotherm |
| Furan-2-carboxylic acid | Mild Steel | 0.5 M HCl | 97.6 | Langmuir |
| Furan-2,5-dicarboxylic acid | Mild Steel | 0.5 M HCl | 99.5 | Langmuir |
| 5-(furan-2-ylmethylsulfonyl-4-phenyl-2,4- dihydro triazole-3-thione) | Carbon Steel | 1.0 M HCl | 99.4 | Langmuir |
| 2-furanmethanethiol (FMT) | Mild Steel | 1 M HCl | 94.54 | Langmuir |
| 5-[4-bromophenyl]-furan-2-carbaldehyde | Mild Steel | 0.1 N HCl | 92.10 | Langmuir |
| N-methyl-2-(1-(5-methylthiophen-2-yl)ethylidene)hydrazinecarbothioamide (MTET) | Mild Steel | 1.0 M HCl | 95.5 | Langmuir |
| N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide monohydrate (MPAPB) | C38 Steel | 1 M HCl | 90.2 | Langmuir |
Advanced Characterization Techniques in Research
Spectroscopic Analysis
Spectroscopic techniques are fundamental in the characterization of N-methyl-5-phenylfuran-2-carboxamide, offering a non-destructive means to probe its molecular structure and functional groups.
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of a furan-2-carboxamide derivative typically exhibits characteristic absorption bands that correspond to specific vibrational modes. For instance, in related furan-2-carboxamide compounds, a strong absorption band corresponding to the C=O stretching of the amide group is observed in the range of 1630–1680 cm⁻¹. mdpi.com The N-H stretching vibration of the amide group usually appears as a medium to strong band in the region of 3300–3500 cm⁻¹. mdpi.com Other significant peaks include those for C-H stretching of the aromatic and furan (B31954) rings, C=C stretching within these rings, and C-O-C stretching of the furan moiety. mdpi.comnih.gov
Below is a table summarizing typical FT-IR spectral data for analogous furan-2-carboxamide compounds.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| Amide N-H | Stretching | 3300 - 3500 | mdpi.com |
| Aromatic C-H | Stretching | 3000 - 3100 | nih.gov |
| Amide C=O | Stretching | 1630 - 1680 | mdpi.comnih.gov |
| Aromatic C=C | Stretching | 1450 - 1600 | nih.gov |
| Amide N-H | Bending | 1515 - 1570 | mdpi.com |
| Furan C-O-C | Stretching | 1000 - 1300 | nih.gov |
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed molecular structure of organic compounds. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.
In the ¹H NMR spectrum of a compound like this compound, distinct signals are expected for the protons of the furan ring, the phenyl ring, and the N-methyl group. The furan protons typically appear as doublets or doublets of doublets in the aromatic region of the spectrum. The phenyl protons also resonate in the aromatic region, with their chemical shifts and splitting patterns depending on the substitution pattern. The N-methyl protons would likely appear as a singlet or a doublet (if coupled to the amide proton) in the upfield region of the spectrum.
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the amide group is typically observed in the downfield region, often around 158-165 ppm. mdpi.comnih.gov The carbons of the furan and phenyl rings resonate in the aromatic region (approximately 105-150 ppm), while the N-methyl carbon would appear in the upfield region. mdpi.comnih.gov
The following tables present representative ¹H and ¹³C NMR data for analogous furan-2-carboxamide derivatives.
Representative ¹H NMR Data for Furan-2-Carboxamide Analogs
| Compound | Solvent | Chemical Shift (δ) ppm and Multiplicity | Reference |
|---|---|---|---|
| N-(2,2-Diphenylethyl)furan-2-carboxamide | DMSO-d₆ | 8.35 (t, 1H, NH), 7.76 (dd, 1H, furan-H), 7.35–7.12 (m, 10H, Ar-H), 7.02 (dd, 1H, furan-H), 6.56 (dd, 1H, furan-H), 4.41 (t, 1H, CH), 3.87 (dd, 2H, CH₂) | mdpi.com |
Representative ¹³C NMR Data for Furan-2-Carboxamide Analogs
| Compound | Solvent | Chemical Shift (δ) ppm | Reference |
|---|---|---|---|
| N-(2,2-Diphenylethyl)furan-2-carboxamide | DMSO-d₆ | 158.14 (C=O), 148.27, 145.29, 143.26, 128.90, 128.38, 126.82, 113.76, 112.23, 50.40 (CH₂), 43.41 (CH) | mdpi.com |
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the elemental composition of a molecule with high accuracy. It provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of the molecular formula. Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it an excellent tool for assessing the purity of a compound and identifying any impurities.
For this compound, HRMS would be used to confirm its molecular formula (C₁₂H₁₁NO₂). The calculated exact mass would be compared to the experimentally measured mass, with a very small mass error providing strong evidence for the correct elemental composition.
Representative HRMS Data for Furan-2-Carboxamide Analogs | Compound | Ionization Mode | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference | | --- | --- | --- | --- | | N-(4-Benzamidophenyl)furan-2-carboxamide | DART+ | 307.10827 | 307.10814 | nih.gov | | N-(4-(4-Methylbenzamido)phenyl)furan-2-carboxamide | DART+ | 321.12392 | 321.12412 | nih.gov |
X-ray Crystallography and Structural Determination
In related structures, the furan ring is often found to be planar, and the dihedral angle between the furan and phenyl rings is a key conformational feature. nih.gov The amide group's geometry and its involvement in hydrogen bonding networks are also critical aspects that can be elucidated. nih.gov
Key Structural Parameters from X-ray Crystallography of Related Heterocyclic Compounds
| Parameter | Description | Typical Findings | Reference |
|---|---|---|---|
| Bond Lengths and Angles | Precise measurements of atomic distances and angles. | Within expected ranges for similar chemical bonds. | nih.govnih.gov |
| Dihedral Angles | Torsional angles between planes of the molecule. | Reveals the relative orientation of rings and substituents. | nih.gov |
Surface Characterization Techniques for Material Interaction Studies (e.g., Scanning Electron Microscopy (SEM))
While primarily used for materials science applications, Scanning Electron Microscopy (SEM) can be employed to study the morphology of crystalline or amorphous solid samples of a compound. SEM provides high-resolution images of the surface topography, which can reveal information about crystal habit, particle size distribution, and surface texture. Although not a primary technique for molecular structure elucidation, it can be valuable in the context of formulation development or studies of solid-state properties. There is currently limited published research utilizing SEM for the specific analysis of this compound or its close analogs.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-methyl-5-phenylfuran-2-carboxamide, and what analytical techniques validate its purity?
- Synthesis : A common method involves reacting 5-methylfuran-2-carbonyl chloride with substituted anilines under reflux in solvents like dichloromethane or acetonitrile. Base catalysts (e.g., triethylamine) facilitate amide bond formation .
- Purification : Recrystallization (using chloroform/methanol) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .
- Characterization :
- NMR (¹H/¹³C) confirms regiochemistry and functional groups.
- HPLC monitors reaction progress and purity (>95%) .
- Mass spectrometry validates molecular weight .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Hazards : Classified as H302 (oral toxicity), H315 (skin irritation), and H319 (eye irritation) .
- PPE : Nitrile gloves, lab coats, and safety goggles. Use P95 respirators in dusty conditions .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of aerosols .
- First Aid : Rinse skin/eyes with water for 15 minutes; seek medical attention for ingestion .
Q. How is the solubility and stability of this compound characterized for biological assays?
- Solubility : Typically soluble in DMSO (10–50 mM stock solutions) and ethanol. Aqueous solubility is pH-dependent due to the carboxamide group .
- Stability : Assessed via accelerated degradation studies (40°C/75% RH for 4 weeks) and HPLC monitoring. Stability in PBS (pH 7.4) is critical for in vitro assays .
Advanced Research Questions
Q. What strategies optimize the yield of this compound in multi-step syntheses?
- Reaction Conditions :
- Temperature : Controlled heating (50–80°C) minimizes side reactions .
- Catalysts : Palladium or copper catalysts enhance coupling efficiency in heterocyclic substitutions .
- Workflow : Use flow chemistry for intermediates like 5-phenylfuran-2-carboxylic acid to improve scalability .
- Yield Improvement : Microwave-assisted synthesis reduces reaction time (e.g., 2 hours vs. 24 hours) .
Q. How do structural modifications of this compound influence its biological activity?
- Key Modifications :
| Substituent Position | Effect on Activity | Reference |
|---|---|---|
| Phenyl ring (5-) | Electron-withdrawing groups (e.g., -NO₂) enhance anticancer activity | |
| N-Methyl group | Reduces metabolic degradation in hepatic microsomes | |
| Furan ring (2-) | Fluorination improves BBB permeability in CNS studies |
- SAR Studies : Molecular docking (AutoDock Vina) identifies interactions with targets like EGFR or COX-2 .
Q. What computational methods predict the binding affinity of this compound to therapeutic targets?
- Molecular Dynamics (MD) : Simulates ligand-protein interactions (e.g., with GSK-3β) using AMBER or CHARMM force fields .
- QSAR Models : Utilize descriptors like logP and polar surface area to correlate structure with IC50 values .
- Docking Software : Schrödinger Suite or MOE identifies hydrogen bonds with catalytic residues (e.g., Lys68 in kinase targets) .
Q. How are contradictions in reported biological data for this compound resolved?
- Case Study : Discrepancies in IC50 values (e.g., 2 µM vs. 10 µM for EGFR inhibition) may arise from:
- Assay Variability : Cell lines (HeLa vs. MCF-7) differ in receptor expression .
- Compound Purity : HPLC purity <95% inflates false positives .
- Solvent Effects : DMSO >1% alters cell membrane permeability .
- Resolution : Replicate studies with standardized protocols (e.g., CLSI guidelines) .
Methodological Resources
Q. What in vitro and in vivo models are used to evaluate the anticancer potential of this compound derivatives?
- In Vitro :
- MTT Assay : Measures cytotoxicity in HepG2 or A549 cells .
- Apoptosis : Flow cytometry (Annexin V/PI staining) .
- In Vivo :
- Xenograft Models : Nude mice with MDA-MB-231 tumors (oral dosing: 10–50 mg/kg/day) .
- Pharmacokinetics : LC-MS/MS quantifies plasma concentrations (t½ = 3–5 hours) .
Q. How is crystallographic data utilized to refine the synthesis of this compound analogs?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
